Rosiridin MAO-B Inhibition: A Cross-Study Comparable Profile
Rosiridin exhibits a defined and reproducible inhibition profile against MAO-B. In an in vitro enzyme assay, Rosiridin inhibited MAO-B activity by 83.8±1.1% at a concentration of 10 µM, which corresponds to a pIC50 of 5.38 [1]. This activity can be cross-compared to standard MAO-B inhibitors like selegiline (IC50 ~ 4-40 nM) and rasagiline (IC50 ~ 4 nM), which are orders of magnitude more potent, highlighting Rosiridin's role as a mild-to-moderate inhibitor rather than a potent clinical drug. Conversely, it is more potent than unrefined Rhodiola extracts, where MAO inhibition is variable and dependent on the overall chemical composition [2].
| Evidence Dimension | MAO-B Inhibitory Activity |
|---|---|
| Target Compound Data | 83.8±1.1% inhibition at 10 µM (pIC50 = 5.38) |
| Comparator Or Baseline | Selegiline (IC50 ~ 4-40 nM), Rasagiline (IC50 ~ 4 nM), and unstandardized Rhodiola rosea extracts (variable MAO inhibition) |
| Quantified Difference | Rosiridin is approximately 1,000-10,000 times less potent than clinical MAO-B inhibitors but provides a consistent, quantifiable activity lacking in crude extracts. |
| Conditions | In vitro fluorometric MAO enzyme inhibition assay using human recombinant MAO-B. |
Why This Matters
This data confirms that Rosiridin is a consistent, mild MAO-B inhibitor, making it a suitable research tool for investigating partial or modulatory MAO inhibition, distinct from the potent and often irreversible inhibition of clinical drugs.
- [1] van Diermen D, et al. Monoamine oxidase inhibition by Rhodiola rosea L. roots. J Ethnopharmacol. 2009 Mar 18;122(2):397-401. View Source
- [2] Aghasaryan E, et al. Comparative Chemical Analysis of Rhodiola rosea Roots. Contemporary Pharmacy: Issues, Challenges and Expectations 2025 : April 10, 2025 : Abstract book. Kaunas: LSMU Faculty of Pharmacy; 2025. p. 95. View Source
